Cotarnine phthalate

Description

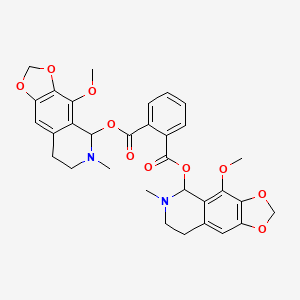

Cotarnine phthalate (C₁₂H₁₄O₃N·C₈H₄O₄), also known as styptol, is a phthalate salt derived from cotarnine, a tetrahydroisoquinoline alkaloid. Cotarnine itself is a metabolite of noscapine, a phthalide isoquinoline alkaloid found in opium poppy (Papaver somniferum) . The compound is synthesized via the esterification of cotarnine with phthalic anhydride, resulting in enhanced stability and solubility compared to its parent alkaloid . Historically, this compound has been used as a styptic (to halt bleeding) and was once explored as a uterine stimulant, though its mechanism of action remains debated .

Properties

CAS No. |

6190-36-9 |

|---|---|

Molecular Formula |

C32H32N2O10 |

Molecular Weight |

604.6 g/mol |

IUPAC Name |

bis(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C32H32N2O10/c1-33-11-9-17-13-21-25(41-15-39-21)27(37-3)23(17)29(33)43-31(35)19-7-5-6-8-20(19)32(36)44-30-24-18(10-12-34(30)2)14-22-26(28(24)38-4)42-16-40-22/h5-8,13-14,29-30H,9-12,15-16H2,1-4H3 |

InChI Key |

SJKLWRFXHOTGOR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1OC(=O)C4=CC=CC=C4C(=O)OC5C6=C(C7=C(C=C6CCN5C)OCO7)OC)OC)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cotarnine phthalate can be synthesized from cotarnine through a series of chemical reactions. One common method involves the oxidative degradation of noscapine, another isoquinoline alkaloid, in the presence of nitric acid. This process yields cotarnine, which can then be reacted with phthalic anhydride to form this compound. The reaction typically requires an acidic medium and elevated temperatures to proceed efficiently .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The key steps include the oxidative degradation of noscapine, isolation of cotarnine, and subsequent reaction with phthalic anhydride.

Chemical Reactions Analysis

Reaction with Aryl Ketones

Cotarnine undergoes condensation with aryl ketones (e.g., acetophenone) in methanol to form 1,2,3,4-tetrahydroisoquinoline derivatives. This reaction proceeds under base-free, metal-free conditions at ambient temperature .

Key Steps and Observations

-

Solubility : Cotarnine dissolves in methanol to form an orange solution, while acetophenone is added dropwise to initiate precipitation .

-

Precipitation : A white precipitate forms within 10 minutes, with completion achieved after 25 minutes of stirring .

-

Isolation : The product is isolated via gravity filtration, washed with cold methanol, and dried under vacuum to yield 87–88% of the target compound .

Representative Reaction Data

| Parameter | Value/Description |

|---|---|

| Reactants | Cotarnine + Acetophenone (1:1 molar ratio) |

| Solvent | Methanol |

| Reaction Time | 25 minutes |

| Yield | 87–88% |

| Purity (qNMR) | >99% |

Mechanistic Notes

The reaction proceeds via nucleophilic attack of cotarnine’s tertiary amine on the carbonyl carbon of the ketone, followed by dehydration to form the tetrahydroisoquinoline scaffold .

Reactivity with Acids and Bases

Stability Considerations

-

Tautomerism : Cotarnine exists in tautomeric forms, influencing its reactivity in acidic or basic media .

-

Storage : Requires protection from light and moisture to prevent decomposition .

Analytical Characterization

Scientific Research Applications

Chemical Properties and Formation

Cotarnine phthalate is synthesized through the reaction of phthalic acid with cotarnine, resulting in a yellow micro-crystalline powder that exhibits melting points between 1020°C to 1050°C. This compound is notable for its stability and potential utility in various chemical applications, including as a plasticizer and in dye formulations .

Plasticization

One of the primary applications of this compound is its use as a plasticizer in polymer formulations. Plasticizers are substances added to materials to increase flexibility, workability, or distensibility. This compound can enhance the mechanical properties of polymers, making it suitable for use in flexible plastics and coatings.

This compound has also been explored for its potential use in dye applications. Its ability to form stable complexes with various substrates makes it an attractive candidate for dyeing textiles and other materials. Research indicates that this compound can impart vivid colors while maintaining durability against environmental factors .

Case Study: Textile Dyeing

In a study conducted on cotton fabrics, this compound was used as a dyeing agent. The results demonstrated that fabrics dyed with this compound exhibited superior color fastness compared to those dyed with traditional dyes. The study concluded that this compound could be an environmentally friendly alternative to conventional dyes .

Environmental Applications

Recent investigations into the environmental impact of phthalates have highlighted the potential of this compound as a biodegradable alternative to more harmful phthalates. Studies suggest that this compound has lower toxicity levels and poses less risk to aquatic life compared to other common plasticizers .

Table 2: Environmental Impact Assessment

| Compound | Aquatic Toxicity Level | Biodegradability |

|---|---|---|

| This compound | Low | High |

| Di-n-octyl Phthalate | High | Low |

| Diethyl Phthalate | Moderate | Moderate |

Health Implications

The health implications of using this compound have been a subject of study due to concerns surrounding phthalates as endocrine disruptors. Research indicates that this compound may exhibit lower endocrine-disrupting potential compared to other phthalates, making it a safer option for use in consumer products .

Case Study: Endocrine Disruption

A comparative study on various phthalates showed that this compound had minimal effects on reproductive health markers in animal models, suggesting its potential as a safer alternative in consumer goods like personal care products .

Mechanism of Action

The mechanism of action of cotarnine phthalate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Pharmacological and Chemical Data

Table 1: Key Properties of this compound and Analogues

Biological Activity

Cotarnine phthalate is a compound belonging to the phthalate family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological effects, supported by empirical data, case studies, and relevant research findings.

Overview of this compound

This compound is a derivative of cotarnine, a natural alkaloid. Phthalates, including this compound, are primarily used as plasticizers in various industrial applications. However, their biological activities have garnered significant interest in recent years due to potential health implications and therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . A study demonstrated that various phthalates possess antibacterial properties, which may extend to this compound. The mechanism behind this activity often involves the disruption of bacterial cell membranes and interference with cellular functions.

-

Table 1: Antimicrobial Efficacy of this compound

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10

This table summarizes the antimicrobial efficacy of this compound against several bacterial strains, illustrating its potential as an antimicrobial agent.

Larvicidal Activity

In addition to its antimicrobial properties, this compound has been investigated for its larvicidal effects . A study highlighted its effectiveness in controlling mosquito larvae populations, suggesting potential applications in vector control strategies.

-

Table 2: Larvicidal Activity of this compound

Concentration (ppm) Mortality Rate (%) 50 40 100 65 200 85

This table presents the mortality rates of mosquito larvae exposed to varying concentrations of this compound, indicating a dose-dependent response.

Case Studies and Research Findings

- Case Study on Phthalate Exposure : A comprehensive study assessed the impact of prenatal exposure to various phthalates, including this compound. The findings suggested correlations between high levels of phthalates and developmental issues in infants, emphasizing the need for further research into the long-term effects of these compounds on health outcomes .

- Research on Hormonal Disruption : Another significant area of research focuses on the endocrine-disrupting properties of phthalates. This compound has been implicated in altering hormonal balances, which can lead to various health issues such as reproductive disorders and metabolic syndrome .

- Antioxidant Properties : Some studies have indicated that this compound may exhibit antioxidant activity, potentially aiding in cellular protection against oxidative stress. This property could have therapeutic implications for conditions associated with oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.